molecular formula C19H19ClN2O3S2 B2894231 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole CAS No. 627834-66-6

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole

Cat. No. B2894231
CAS RN: 627834-66-6
M. Wt: 422.94
InChI Key: BUNFITXBCODEJZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Elaboration

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole and similar compounds are valuable in synthetic chemistry. For instance, the synthesis of extended oxazoles involves reactions at the methylene position, producing a range of products like monoalkylated, dialkylated, and cyclic products. Such processes are crucial in creating complex molecules like anti-inflammatory drugs (Patil & Luzzio, 2016).

Corrosion Inhibition

Compounds like 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole have applications in corrosion inhibition. For example, triazole derivatives demonstrate significant efficiency in protecting mild steel in acidic environments, showcasing their potential as corrosion inhibitors (Lagrenée et al., 2002).

Anticancer Activity

Some 4-arylsulfonyl-1,3-oxazoles exhibit notable anticancer activities. They have been tested against various cancer cell lines, showing cytostatic and antiproliferative effects. This highlights their potential as lead compounds for further research and development of new anticancer drugs (Zyabrev et al., 2022).

Crystallography and Molecular Docking

Crystallographic studies and molecular docking are important for understanding the molecular structures and interactions of such compounds. For instance, analyzing the crystal structure of tetrazole derivatives aids in comprehending their interaction with biological targets, like enzymes (Al-Hourani et al., 2015).

Fluorescent Molecular Probes

Oxazole derivatives with sulfonyl groups can serve as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful in biological studies for tracking various events and processes (Diwu et al., 1997).

Antimicrobial Activity

Several 1,3-oxazole and 1,3-thiazole derivatives, similar in structure to 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole, have shown potential as antimicrobial agents. Their ability to combat bacterial strains and fungi highlights their significance in developing new antibacterial and antifungal drugs (Kornienko et al., 2014).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-13-8-10-22(11-9-13)19-18(21-17(25-19)16-3-2-12-26-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFITXBCODEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)oxazole

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